molecular formula C10H10Cl2O3 B1435486 Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate CAS No. 1254365-79-1

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate

Cat. No.: B1435486
CAS No.: 1254365-79-1
M. Wt: 249.09 g/mol
InChI Key: VWPJQLPZFIYXCG-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a dichlorophenyl group and a hydroxypropanoate moiety

Scientific Research Applications

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific structure. For similar compounds, safety data sheets provide information on potential hazards, handling precautions, and emergency procedures .

Future Directions

The future directions for research on “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific properties and potential applications. For similar compounds, research directions could include exploring their potential as therapeutic agents, investigating their mechanisms of action, and developing more efficient synthesis methods .

Biochemical Analysis

Biochemical Properties

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as acetylcholinesterase (AchE). This interaction can lead to changes in enzyme activity, affecting the hydrolysis of acetylcholine in the cholinergic nervous system . Additionally, the compound’s interaction with reactive oxygen species (ROS) can influence cellular oxidative stress levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Furthermore, its interaction with ROS can result in oxidative damage to cellular components, such as lipids, proteins, and DNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, the compound’s interaction with AchE can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent changes in nerve signal transmission . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as oxidative stress and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects, such as oxidative damage and disruption of cellular processes, have been observed at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. For instance, the compound can undergo hydrolysis and oxidation, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s activity and effectiveness in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization within the chloroplasts or endoplasmic reticulum can influence its role in cellular processes, such as oxidative stress responses and protein folding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dichlorophenyl)-3-oxopropanoate
  • Methyl 2-(3,4-dichlorophenyl)-3-aminopropanoate

Uniqueness

Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPJQLPZFIYXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168119
Record name Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254365-79-1
Record name Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254365-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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